molecular formula C16H18N6O2S B14970751 2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B14970751
M. Wt: 358.4 g/mol
InChI Key: TUUCAYSJCXJENL-UHFFFAOYSA-N
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Description

2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a triazolo-triazine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the triazolo-triazine core through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE stands out due to its triazolo-triazine core, which provides stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack this unique structural feature .

Properties

Molecular Formula

C16H18N6O2S

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C16H18N6O2S/c1-10(2)21(12-7-5-4-6-8-12)13(23)9-25-16-19-18-15-17-14(24)11(3)20-22(15)16/h4-8,10H,9H2,1-3H3,(H,17,18,24)

InChI Key

TUUCAYSJCXJENL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)NC1=O

Origin of Product

United States

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